molecular formula C22H23NO5 B1369045 N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid CAS No. 946716-25-2

N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid

カタログ番号: B1369045
CAS番号: 946716-25-2
分子量: 381.4 g/mol
InChIキー: NNMNKVJISWGUDI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Crystallographic Analysis of Tetrahydropyran Core Geometry

The tetrahydropyran ring system in N-(9-fluorenylmethoxycarbonyl)-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid adopts a chair conformation that is fundamentally similar to cyclohexane, with an energy barrier for ring flipping of approximately 10 kcal/mol. X-ray crystallographic studies have demonstrated that the six-membered heterocyclic ring maintains its preferred chair geometry despite the presence of bulky substituents at the 4-position. The tetrahydropyran core exhibits characteristic bond angles and distances, with the carbon-oxygen bond lengths ranging from 1.42 to 1.44 Å and carbon-carbon bond lengths maintaining standard sp3 hybridization distances of approximately 1.54 Å.

The incorporation of oxygen into the six-membered ring introduces significant electronic effects that influence the overall ring geometry. The oxygen atom's lone pairs replace some carbon-hydrogen bonds, creating a more electronegative environment that affects neighboring carbon atoms. This electronic redistribution results in slight variations in bond angles compared to pure cyclohexane systems, with the carbon-oxygen-carbon angle typically measuring around 112°, which is larger than the tetrahedral angle due to lone pair repulsion effects.

Crystallographic analysis reveals that the quaternary carbon at position 4 of the tetrahydropyran ring maintains tetrahedral geometry despite bearing four different substituents including the amino group, the acetic acid chain, and two ring carbons. The presence of these substituents creates a chiral center that significantly influences the molecule's three-dimensional structure and potential for intermolecular interactions. The rigid chair conformation of the tetrahydropyran ring provides a stable scaffold that positions the functional groups in well-defined spatial orientations, contributing to the compound's crystalline stability and predictable packing arrangements.

Electronic Distribution and Tautomeric Behavior of N-(9-fluorenylmethoxycarbonyl)-Protected Amine

The fluorenylmethoxycarbonyl protecting group exhibits distinctive electronic characteristics that significantly influence the overall molecular behavior of the protected amino acid derivative. The carbamate linkage formed between the fluorenylmethoxycarbonyl group and the amine nitrogen demonstrates extended π-electron delocalization that stabilizes specific conformational arrangements. This delocalization involves the nitrogen lone pair, the carbonyl group of the carbamate, and the aromatic π-system of the fluorenyl moiety, creating a conjugated system that restricts rotation around the carbon-nitrogen bond.

The electronic distribution within the fluorenylmethoxycarbonyl group shows characteristic features of urethane protecting groups, with the carbonyl carbon exhibiting partial positive character and the nitrogen bearing partial negative charge due to resonance stabilization. Nuclear magnetic resonance studies indicate that the carbamate nitrogen experiences significant deshielding effects, with chemical shifts typically appearing in the 5-7 ppm range, reflecting the electron-withdrawing nature of the carbonyl group and the aromatic fluorenyl system.

Computational studies have revealed that the carbamate unit maintains planarity due to the extended delocalization of π-electrons along the backbone. Unlike simple amides that predominantly exist in trans configurations, carbamates can stabilize both cis and trans conformations, with the cis configuration being energetically accessible due to the delocalization effects and potential intramolecular hydrogen bonding interactions. The fluorenyl group's bulky aromatic structure further influences the electronic environment by providing additional π-π stacking opportunities and creating steric constraints that favor specific conformational arrangements in both solution and solid-state environments.

Hydrogen-Bonding Networks in Solid-State Configurations

The solid-state structure of N-(9-fluorenylmethoxycarbonyl)-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid exhibits extensive hydrogen-bonding networks that contribute significantly to crystal stability and packing efficiency. The carboxylic acid functionality serves as both a hydrogen bond donor and acceptor, forming intermolecular interactions with neighboring molecules through its hydroxyl group and carbonyl oxygen. These carboxylic acid dimers typically exhibit hydrogen bond distances of approximately 2.66 Å, which falls within the average range observed for carboxylic acid associations in organic crystals.

The carbamate nitrogen hydrogen participates in additional hydrogen-bonding interactions, creating extended one-dimensional networks that propagate throughout the crystal structure. Analysis of hydrogen bond geometry reveals that the carbamate NH groups form interactions with carbonyl oxygens of adjacent molecules, with distances ranging from 2.82 to 2.86 Å and angles between 149° and 152°. These parameters indicate moderately strong hydrogen bonds that contribute to the overall structural stability while remaining within typical ranges for NH⋯O interactions in organic crystals.

The tetrahydropyran oxygen atom also participates in weak hydrogen-bonding interactions, serving as an acceptor for CH⋯O contacts from neighboring aromatic protons of the fluorenyl groups. These secondary interactions, while individually weak, collectively contribute to the three-dimensional packing arrangement and help stabilize the crystal lattice through cooperative effects. The combination of strong hydrogen bonds from the carboxylic acid and carbamate functionalities with weaker CH⋯O interactions creates a robust supramolecular architecture that accounts for the compound's crystalline stability and well-defined packing patterns observed in X-ray diffraction studies.

Comparative Analysis of Axial vs. Equatorial Substituent Orientation

The conformational preferences of N-(9-fluorenylmethoxycarbonyl)-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid are significantly influenced by the orientation of substituents around the tetrahydropyran ring system. In six-membered ring conformations, substituents can occupy either axial or equatorial positions, with equatorial orientations generally favored due to reduced steric interactions. However, the presence of electronegative substituents, particularly those containing oxygen atoms, can exhibit anomeric effects that favor axial orientations under specific circumstances.

Theoretical calculations and experimental evidence indicate that alkoxy substituents in tetrahydropyran systems demonstrate a contrasteric preference for axial orientations, which derives from electronically favored interactions between the substituent and the ring oxygen. This phenomenon, known as the anomeric effect, results from orbital overlap between the oxygen lone pairs and the antiperiplanar carbon-substituent bond, stabilizing configurations that would otherwise be sterically unfavorable. In the case of N-(9-fluorenylmethoxycarbonyl)-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid, the amino and carboxylic acid substituents at the 4-position create a unique situation where both steric and electronic factors must be considered.

The quaternary carbon at position 4 bears both the protected amino group and the acetic acid chain, eliminating the possibility of simple axial-equatorial equilibration that would occur with a single substituent. Instead, the molecule adopts a fixed conformation where the spatial arrangement of these groups is determined by the balance between steric repulsion, electronic effects, and hydrogen-bonding opportunities. Crystallographic analysis reveals that this fixed arrangement positions the bulky fluorenylmethoxycarbonyl group in an orientation that minimizes steric clash while maximizing favorable intermolecular interactions, particularly through π-π stacking between fluorenyl rings of adjacent molecules. The resulting conformation represents an energetically optimized structure that balances the competing influences of steric hindrance, electronic effects, and crystal packing forces.

特性

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)oxan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c24-20(25)13-22(9-11-27-12-10-22)23-21(26)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMNKVJISWGUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589242
Record name [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946716-25-2
Record name [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

化学反応の分析

Types of Reactions

N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).

    Protection and Deprotection: The Fmoc group serves as a protecting group for the amino group, which can be introduced and removed as needed during peptide synthesis.

Common Reagents and Conditions

    Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), sodium bicarbonate, aqueous dioxane.

    Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include the deprotected amine and the Fmoc byproducts, such as dibenzofulvene .

科学的研究の応用

Peptide Synthesis

Role as a Building Block:
N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid serves as a crucial building block in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection, enabling the stepwise assembly of peptides without interfering with other functional groups. This characteristic is particularly advantageous in synthesizing complex peptides that require multiple modifications.

Case Study:
In a study aimed at developing peptide-based therapeutics, researchers utilized this compound to synthesize a novel peptide that demonstrated enhanced binding affinity to target receptors. The selective deprotection facilitated the introduction of various functional groups, leading to improved pharmacological properties.

Drug Development

Design of Novel Therapeutics:
The unique structural features of this compound make it valuable in drug development, particularly for designing compounds targeting specific biological pathways. Researchers can modify this compound to enhance efficacy and reduce potential side effects.

Case Study:
A research team explored its application in developing small-molecule drugs aimed at treating neurodegenerative diseases. By modifying the compound's structure, they achieved significant improvements in bioavailability and therapeutic efficacy, demonstrating its potential as a lead compound for further development.

Bioconjugation

Targeted Drug Delivery:
this compound is utilized in bioconjugation processes to link drugs with biomolecules for targeted delivery. This application is particularly beneficial in cancer therapy, where precision is crucial for minimizing off-target effects.

Case Study:
In an innovative approach to cancer treatment, researchers conjugated this compound with an anticancer agent. The resulting bioconjugate exhibited enhanced tumor targeting and reduced systemic toxicity compared to the free drug, showcasing the compound's utility in creating effective targeted therapies.

Material Science

Development of Functional Materials:
This compound has applications in creating functional materials such as hydrogels used in drug delivery systems. These materials can improve the stability and release profiles of therapeutic agents.

Data Table: Properties of Hydrogels Incorporating this compound

PropertyValueNotes
Swelling Ratio300%Indicates high water retention capability
Drug Release Rate5% per hourControlled release profile
BiocompatibilityHighSuitable for biomedical applications

Analytical Chemistry

Detection and Quantification:
this compound is also useful in analytical methods for detecting and quantifying amino acids and peptides. This aids researchers in characterizing complex biological samples.

Case Study:
A study employed this compound in high-performance liquid chromatography (HPLC) to analyze peptide mixtures. The results demonstrated its effectiveness as a standard for quantifying amino acids, thereby enhancing the accuracy of analytical assessments.

作用機序

The primary mechanism of action of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled deprotection of the amino group .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and physicochemical properties of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid with analogous compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Protecting Group Ring System Key Features Reference
This compound C₂₂H₂₃NO₅ 381.43 Amino, acetic acid Fmoc Tetrahydro-2H-pyran Stereogenic center, moderate lipophilicity [1]
(S)-N-Fmoc-α-(tetrahydro-2H-pyran-4-yl)glycine C₂₂H₂₃NO₅ 381.43 Amino, glycine backbone Fmoc Tetrahydro-2H-pyran Stereospecific (S-configuration) [1]
4-N-Fmoc-amino-4-carboxytetrahydrothiopyran C₂₁H₂₁NO₄S 383.46 Amino, carboxylic acid Fmoc Tetrahydrothiopyran Sulfur substitution enhances lipophilicity [2]
N-Fmoc-piperidine-4-carboxylic acid C₂₁H₂₁NO₄ 351.39 Amino, carboxylic acid Fmoc Piperidine Nitrogen-containing ring, higher basicity [4]
4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid C₁₂H₂₁NO₅ 259.30 Amino, acetic acid Boc Tetrahydro-2H-pyran Boc protection (acid-labile) [8]

Key Comparative Analysis

Ring System Differences
  • Tetrahydro-2H-pyran (THP) vs.
  • THP vs. Piperidine :
    Piperidine derivatives (e.g., N-Fmoc-piperidine-4-carboxylic acid) replace the oxygen atom with nitrogen, introducing basicity and hydrogen-bonding capabilities, which can influence target binding in receptor-ligand interactions .
Protecting Group Variations
  • Fmoc vs. Boc: The Boc (tert-butoxycarbonyl) group in 4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid is acid-labile, whereas Fmoc is base-labile. This distinction determines their compatibility with synthesis strategies—Boc is used in tert-butyl-based protection schemes, while Fmoc is standard in SPPS .
Functional Group and Stereochemistry
  • Acetic Acid vs. Carboxylic Acid Directly on Ring :
    Compounds like N-Fmoc-piperidine-4-carboxylic acid position the carboxylic acid directly on the ring, reducing steric hindrance compared to the acetic acid side chain in the main compound, which may affect coupling efficiency .
  • Stereochemical Specificity :
    (S)-N-Fmoc-α-(tetrahydro-2H-pyran-4-yl)glycine has a defined S-configuration, critical for chiral recognition in peptide-based therapeutics, whereas other analogs may lack stereocenters .

Research Findings and Trends

  • Synthetic Utility :
    Fmoc-protected THP derivatives are preferred in SPPS due to their orthogonality with other protecting groups and compatibility with automated synthesizers .
  • Biological Performance :
    Piperidine-based analogs exhibit higher basicity, making them suitable for CNS-targeting drugs, whereas THP derivatives are favored for peripheral targets due to reduced blood-brain barrier penetration .
  • Thermodynamic Stability : Boc-protected THP acetic acid derivatives demonstrate superior stability under basic conditions compared to Fmoc analogs, which decompose upon prolonged exposure to piperidine .

生物活性

N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid, also known as (R)-α-(Fmoc-amino)-tetrahydro-2H-pyran-4-acetic acid, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, applications in drug development, and relevant research findings.

Structural Overview

The compound's IUPAC name is 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, with a molecular formula of C22H23NO5 and a molecular weight of approximately 381.43 g/mol. Its tetrahydropyran ring structure contributes significantly to its chemical reactivity and biological interactions.

This compound exhibits several biological activities, primarily through interactions with various biological targets:

  • Binding Affinity : Preliminary studies indicate that the compound can effectively bind to specific receptors and enzymes, suggesting its potential role in modulating biological pathways. Further investigations are necessary to elucidate the precise mechanisms involved.
  • Peptide Synthesis : The compound serves as a protecting group in peptide synthesis, allowing for selective modification of amino acids without interfering with other functional groups. This property is crucial for developing complex peptide-based therapeutics .
  • Drug Development : Its structural features make it a candidate for drug development, particularly in creating compounds that enhance bioavailability and stability in drug formulations. It has shown promise in anti-cancer therapies and as a building block for synthesizing bioactive peptides .

Applications

This compound finds applications across various fields:

Application Description
Peptide SynthesisActs as a protecting group for amino acids in peptide synthesis.
Drug DevelopmentUsed in designing new pharmaceuticals aimed at improving stability and efficacy.
BioconjugationFacilitates the attachment of biomolecules to surfaces or other molecules for targeted therapies.
Organic ChemistryAids in studying reaction mechanisms and developing new synthetic pathways.
Material ScienceApplied in creating functionalized polymers with enhanced properties like solubility and mechanical strength .

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Anti-Cancer Properties : Research indicates that this compound may possess anti-cancer properties, although further studies are required to confirm these effects and understand the underlying mechanisms .
  • Molecular Docking Studies : Molecular docking analyses have been conducted to predict the binding affinities of this compound with various targets, which could lead to the development of novel therapeutic agents .

Q & A

Q. What are the critical steps for synthesizing N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid while minimizing racemization?

  • Methodological Answer: The synthesis involves protecting the amino group with Fmoc-Cl (9-fluorenylmethyl chloroformate) under alkaline conditions (pH 8–9) to ensure efficient coupling. To minimize racemization, use low temperatures (0–4°C) and coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of DCC (dicyclohexylcarbodiimide), as carbodiimides are prone to inducing racemization. Post-synthesis, monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How can researchers purify this compound effectively?

  • Methodological Answer: Reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) is optimal for purification. For preliminary purity checks, TLC (silica gel, chloroform:methanol:acetic acid = 90:8:2) with UV visualization at 254 nm can confirm the Fmoc group’s presence. Recrystallization from ethanol/water mixtures (1:3 v/v) is also effective for removing unreacted starting materials .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer: Use ¹H/¹³C NMR to confirm the tetrahydro-2H-pyran ring structure (δ ~3.5–4.0 ppm for ether protons) and Fmoc group integrity (δ ~7.2–7.8 ppm for aromatic protons). High-resolution mass spectrometry (HRMS) or LC-MS in positive ion mode ([M+H]+) validates molecular weight. FTIR can further confirm carbonyl (C=O) and amine (N-H) functionalities .

Advanced Research Questions

Q. How does the tetrahydro-2H-pyran ring influence the compound’s stability in peptide synthesis?

  • Methodological Answer: The rigid tetrahydropyran ring introduces steric hindrance, reducing conformational flexibility and potentially enhancing stability during coupling reactions. However, under acidic conditions (e.g., TFA cleavage in solid-phase synthesis), the ring’s ether linkage may hydrolyze. To mitigate this, use milder deprotection protocols (e.g., 20% piperidine in DMF) and monitor stability via time-resolved LC-MS .

Q. What challenges arise when incorporating this amino acid into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer: The bulky tetrahydropyran ring may reduce coupling efficiency due to steric hindrance. Optimize coupling using microwave-assisted SPPS (50°C, 10–20 W) with excess HATU (1.5–2 equiv) and DIEA (N,N-diisopropylethylamine). Pre-activate the amino acid for 5 minutes before resin addition. Post-coupling, conduct Kaiser tests to verify completeness .

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

  • Methodological Answer: Solubility varies with solvent polarity and temperature. For DMSO, solubility is ~50 mg/mL at 25°C, while in THF, it drops to ~5 mg/mL. If literature data conflicts, validate via saturation shake-flask method: suspend excess compound in solvent, stir for 24 hours, filter, and quantify supernatant via UV-Vis (λ = 265 nm for Fmoc). Document temperature and agitation speed to ensure reproducibility .

Data Contradiction Analysis

Q. Why do some studies report conflicting reactivity of the amino group post-Fmoc deprotection?

  • Analysis: Discrepancies may arise from residual piperidine (used for Fmoc removal) interfering with subsequent reactions. Ensure thorough washing (6× with DMF) after deprotection. Alternatively, use alternative bases like DBU (1,8-diazabicycloundec-7-ene) for cleaner deprotection. LC-MS analysis of intermediate stages can identify side products (e.g., diketopiperazine formation) .

Experimental Design Considerations

Q. What protocols ensure safe handling and storage of this compound?

  • Guidelines: Store at –20°C under argon to prevent Fmoc group oxidation and hydrolysis. Use amber vials to avoid UV-induced degradation. For handling, wear nitrile gloves and work in a fume hood to minimize inhalation of fine powders. Dispose of waste via incineration, as per OSHA guidelines for carbamate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。